3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse biological activities and structural versatility. The molecular formula for this compound is , and it features a unique arrangement of functional groups that contribute to its chemical properties.
The synthesis of 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be derived from various starting materials, including 3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and appropriate alcohols or halides. The compound can be obtained through several synthetic routes that involve the introduction of the isopropoxy group and subsequent modifications.
This compound is classified under the category of organic compounds known as chromenes, specifically benzochromenes. Chromenes are characterized by a benzene ring fused to a heterocyclic ring containing an oxygen atom. The presence of additional functional groups in this compound enhances its reactivity and potential applications.
The synthesis of 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps:
The reaction conditions are crucial for achieving high yields and purity. Commonly used solvents include dimethylformamide or dichloromethane under controlled temperatures. Monitoring the reaction progress through thin-layer chromatography is standard practice.
The molecular structure of 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be represented by its IUPAC name and molecular formula:
The compound's structural data can be further analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can participate in several types of chemical reactions:
The reactivity of this compound is influenced by the presence of functional groups like the ketone and ether functionalities which facilitate various reaction pathways.
The mechanism of action for 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific biological targets at the molecular level. This may include enzyme inhibition or receptor binding that leads to therapeutic effects.
Studies have shown that compounds within this class exhibit anti-inflammatory and antioxidant properties. Further research is needed to elucidate specific pathways and mechanisms involved in their biological activity.
The physical properties of 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one include:
Property | Value |
---|---|
Appearance | Pale yellow solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include stability under various conditions and reactivity towards nucleophiles and electrophiles due to its functional groups.
This compound has potential applications in medicinal chemistry as a precursor for synthesizing other biologically active molecules. Its derivatives may serve as leads in drug discovery for conditions such as inflammation and oxidative stress-related diseases. Ongoing research aims to explore its pharmacological properties further.
Benzo[c]chromen-6-one derivatives represent a privileged scaffold in medicinal chemistry due to their structural resemblance to biologically active natural coumarins and chromenes. These tricyclic frameworks exhibit diverse pharmacological activities, ranging from kinase inhibition to anticancer effects. The core structure consists of a fused benzene ring attached to a pyrone ring, creating a planar system capable of interacting with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. The specific derivative 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exemplifies strategic functionalization of this scaffold, incorporating key modifications that enhance its drug-like properties and target specificity [2] [4].
Benzo[c]chromen-6-ones are classified based on ring saturation and substitution patterns:
Table 1: Structural Classification of Benzo[c]chromen-6-one Derivatives
Scaffold Type | Ring Saturation | Characteristic Features | Representative Derivatives |
---|---|---|---|
Planar Benzo[c]chromenone | Fully unsaturated | Extended conjugation, rigid planar structure | Unsubstituted 6H-benzo[c]chromen-6-one |
Tetrahydro Derivatives | Saturated terminal ring | Reduced planarity, enhanced flexibility | 7,8,9,10-Tetrahydro-6H-benzo[c]chromen-6-one [4] |
Alkoxy-Substituted | Variable saturation | C-1 or C-3 alkoxylation for polarity modulation | 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one [3] |
The subject compound belongs to the tetrahydro-alkoxylated subclass, characterized by a partially saturated third ring (positions 7-10) and a ketone-bearing alkoxy group at position 1. This molecular framework (C₁₈H₂₀O₄; molecular weight 300.35 g/mol) features a methyl group at C-3 and a 2-oxopropoxy chain at C-1, as confirmed by its SMILES notation: CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)C
[4]. The saturated ring reduces metabolic vulnerability while the 2-oxopropoxy group introduces a hydrogen-bond acceptor site, collectively enhancing the compound's pharmacokinetic profile.
The tetrahydro modification (saturation of the terminal ring) profoundly impacts the compound's bioactivity through three primary mechanisms:
Conformational Flexibility: Saturation converts the planar aromatic ring into a flexible cyclohexane-like structure, enabling adaptation to enzyme binding pockets inaccessible to fully aromatic analogs. This flexibility is evidenced in the compound's 3D conformation (InChIKey: ZKLSRNMXTOGASS-UHFFFAOYSA-N
), which allows chair-boat transitions in the saturated ring [4].
Reduced Cytotoxicity: Partial saturation decreases intercalation potential with DNA, potentially lowering non-specific cytotoxicity—a significant advantage in anticancer agent development where selectivity is paramount.
Metabolic Stability: The absence of conjugated double bonds in the terminal ring minimizes oxidative metabolism by CYP450 enzymes, thereby extending plasma half-life compared to unsaturated analogs.
Table 2: Bioactivity Impact of Tetrahydro Modifications
Biological Parameter | Fully Unsaturated Scaffold | 7,8,9,10-Tetrahydro Scaffold | Impact on Pharmacodynamics |
---|---|---|---|
Binding Flexibility | Rigid, planar | Flexible, adaptable | Enhanced target complementarity |
Membrane Permeability | Moderate logP | Higher logP (hydrophobic) | Improved cellular uptake |
Metabolic Sites | Multiple oxidation sites | Reduced oxidative vulnerability | Extended in vivo half-life |
These modifications align with the broader strategy of hydrogenating polycyclic systems to optimize drug-like properties while retaining target engagement capabilities [2] [4].
Alkoxylation at C-1 serves as a critical functionalization strategy to modulate the compound's electronic properties and binding interactions. The 3-methyl-1-(2-oxopropoxy) moiety exemplifies this approach:
This specific alkoxylation pattern appears in related medicinal compounds, including the structurally similar 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 335419-03-9) [3]. The ketone functionality offers a synthetic handle for further derivatization via Schiff base formation or reduction, enabling prodrug strategies or tuned lipophilicity.
Table 3: Impact of Alkoxylation Patterns on Molecular Properties
Alkoxy Group | logP (Predicted) | H-Bond Acceptors | Medicinal Chemistry Application |
---|---|---|---|
Methoxy | 2.8 | 3 | Limited to passive diffusion targets |
Ethoxycarbonyl | 2.5 | 4 | Prodrug design |
2-Oxopropoxy (Subject) | 3.1 | 4 | Targeted kinase inhibition [3] |
Hydroxyethoxy | 2.0 | 4 | Solubility enhancement |
The strategic placement of the 2-oxopropoxy group at C-1 rather than C-3 (as seen in some analogs) avoids steric interference with the C-3 methyl group while maximizing exposure to solvent-accessible regions in biological targets [3] [4]. This positioning synergizes with the tetrahydro modification to create a three-dimensional binding surface suitable for allosteric enzyme modulation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1